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Compound of Interest

Compound Name: Ethyl vanillin isobutyrate

Cat. No.: B070703 Get Quote

An In-Depth Technical Guide to the Organoleptic Properties of Ethyl Vanillin Isobutyrate

Ethyl vanillin isobutyrate is a synthetic flavoring substance valued for its complex and potent

vanilla-like character. This technical guide provides a comprehensive overview of its

organoleptic properties, physicochemical characteristics, and the methodologies used for its

sensory evaluation. It is intended for researchers, scientists, and professionals in the fields of

food science, flavor chemistry, and drug development who require a detailed understanding of

this compound.

Physicochemical Properties
A foundational understanding of the physical and chemical properties of ethyl vanillin
isobutyrate is essential for its effective application in various formulations. These properties

influence its solubility, stability, and release characteristics, which in turn affect its sensory

perception.
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Property Value Reference

Chemical Name

3-ethoxy-4-(2-

methylpropanoyloxy)benzalde

hyde

[1]

Synonyms
2-Ethoxy-4-formylphenyl

isobutyrate
[2][3]

FEMA Number 3837 [1][2]

CAS Number 188417-26-7 [2][3]

Molecular Formula C₁₃H₁₆O₄ [1][2]

Molecular Weight 236.26 g/mol [1][3]

Appearance
White to pale yellow powder

(est.)
[4]

Melting Point 57.0 °C [3][4]

Boiling Point 295.0 to 296.0 °C [3][4]

Solubility
Insoluble in water; Soluble in

alcohol and oils
[3][4]

Vapor Pressure
0.000884 mmHg @ 25.00 °C

(estimated)
[4]

Flash Point 118.89 °C (246.00 °F) [4]

Organoleptic Profile
The distinct sensory characteristics of ethyl vanillin isobutyrate make it a valuable ingredient

in the flavor and fragrance industry. Its profile is predominantly characterized by a rich vanilla

note, complemented by creamy and fruity nuances.

Aroma Profile
The aroma of ethyl vanillin isobutyrate is complex and multifaceted. At a concentration of

1.0% in a neutral solvent, it is described as having an intense sweetness with creamy, vanilla-
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like notes and hints of vanilla ice cream and milk chocolate.[4][5] As the aroma evolves, it

reveals slightly caramellic and rummy undertones on the dry down.[4][5] Other descriptors for

its odor include fruity and berry-like notes.[3]

Taste Profile
When evaluated in a 5% sugar solution at a concentration of 5-10 parts per million (PPM), the

taste of ethyl vanillin isobutyrate is predominantly sweet and creamy vanilla.[4][5] This is

accompanied by powdery and balsamic nuances, with some evaluators noting hints of ice

cream and even cardboard-like notes.[4][5]

Quantitative Sensory Data
The following table represents an illustrative summary of the key sensory attributes of ethyl
vanillin isobutyrate as would be determined by a trained sensory panel using Quantitative

Descriptive Analysis (QDA). The intensity scores are presented on a 15-point scale, where 0

represents 'not perceived' and 15 represents 'very high intensity'.
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Attribute Description Illustrative Intensity (0-15)

Vanilla
The characteristic taste and

aroma of vanilla.
13

Creamy

A sensation of richness and

smoothness, reminiscent of

dairy cream.

12

Sweet
The fundamental taste

associated with sugars.
14

Chocolate
Nuances of milk chocolate in

the aroma and flavor.
7

Caramellic

Notes of cooked sugar and

caramel, especially in the dry-

down aroma.

6

Rummy
A subtle hint of rum in the

background aroma.
4

Powdery
A fine, dusty, or starchy

sensation in the taste.
5

Balsamic

A complex note that can be

slightly sweet, woody, and

resinous.

3

Experimental Protocols for Sensory Evaluation
To obtain reliable and reproducible sensory data, a structured methodology is essential.

Quantitative Descriptive Analysis (QDA) is a widely used method for characterizing the

organoleptic properties of flavor ingredients.[6][7][8]

Panelist Selection and Training
Selection: Recruit 8-12 individuals based on their sensory acuity, ability to discriminate

between different stimuli, and verbal fluency.[8][9]
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Training: Conduct a series of training sessions to familiarize panelists with the basic tastes,

aromas, and the specific sensory attributes of vanilla-related compounds. Panelists develop

a consensus on the lexicon of descriptive terms for the product being tested.[8]

Sample Preparation
Solvent: Prepare solutions of ethyl vanillin isobutyrate in a neutral medium, such as a 5%

sucrose solution for taste evaluation or mineral oil for aroma evaluation, to minimize

interference from the solvent.

Concentration: Present samples at standardized concentrations (e.g., 5-10 ppm for taste) to

ensure consistent evaluation.

Blinding and Randomization: Samples should be coded with three-digit random numbers and

presented in a randomized order to prevent bias.

Evaluation Procedure
Environment: Conduct evaluations in a controlled environment with neutral lighting, minimal

noise, and no distracting odors.[9]

Methodology: Panelists independently evaluate each sample and rate the intensity of each

descriptive attribute on a continuous scale (e.g., a 15-cm line scale anchored with "low" and

"high").[7][8]

Data Collection: Data is collected from each panelist, often using specialized sensory

software.

Data Analysis
Statistical Analysis: The collected data is analyzed using statistical methods such as Analysis

of Variance (ANOVA) to determine significant differences between samples.[10]

Visualization: The results are often visualized using spider plots or radar charts to provide a

graphical representation of the sensory profile of the product.[7]

Visualizations
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Sensory Evaluation Workflow
The following diagram illustrates a typical workflow for the sensory evaluation of a new flavor

ingredient like ethyl vanillin isobutyrate.

Phase 1: Planning & Preparation

Phase 2: Execution

Phase 3: Data Analysis & Reporting

Define Objectives

Panelist Selection & Training

Lexicon Development

Sample Preparation

Sensory Evaluation Sessions

Individual Panelist Ratings

Data Collection & Compilation

Statistical Analysis (ANOVA)

Data Visualization (Spider Plots)

Final Report Generation

Click to download full resolution via product page
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Caption: A generalized workflow for sensory analysis.

Olfactory Signaling Pathway
The perception of aroma begins with the binding of odorant molecules to receptors in the nasal

cavity, triggering a signal transduction cascade.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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